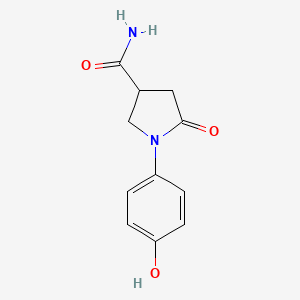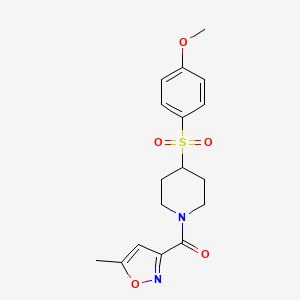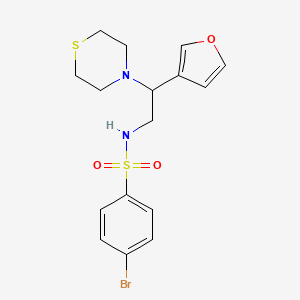
3-(4-Chlorophenyl)-2-oxochromen-7-yl propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(4-Chlorophenyl)-2-oxochromen-7-yl propanoate is a derivative of chlorophenyl and oxochromen, which are often studied for their potential applications in various fields such as biological activities and materials science. While the specific compound is not directly mentioned in the provided papers, similar compounds with the chlorophenyl moiety have been synthesized and characterized, indicating a broad interest in this class of compounds due to their diverse properties and applications.
Synthesis Analysis
The synthesis of related chlorophenyl compounds involves various chemical reactions. For instance, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate is synthesized by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid using potassium or sodium carbonate in DMF medium at room temperature . Similarly, 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole is synthesized via 1,3 dipolar cycloaddition . These methods suggest that the synthesis of this compound could also involve nucleophilic substitution reactions or cycloaddition processes.
Molecular Structure Analysis
The molecular structure of chlorophenyl compounds is often confirmed using spectroscopic methods such as FT-IR, NMR, and X-ray diffraction . Density Functional Theory (DFT) calculations are also used to predict and compare molecular geometries and vibrational frequencies . These techniques would likely be applicable in analyzing the molecular structure of this compound.
Chemical Reactions Analysis
Chlorophenyl compounds participate in various chemical reactions. The presence of the chlorophenyl group can influence the reactivity and interaction of the molecule with other chemical species. For example, the compound 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone shows potential charge transfer within the molecule, as indicated by HOMO-LUMO analysis . This suggests that this compound may also exhibit interesting reactivity patterns that could be explored through similar analyses.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds are diverse. For example, the crystal structure, vibrational spectra, and nonlinear optical properties of these compounds have been extensively studied . The presence of the chlorophenyl group can affect the electronic properties, such as the first hyperpolarizability and charge distribution, which are important for applications in materials science . The compound 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole has been analyzed for its antioxidant and antimicrobial activities, indicating the potential biological relevance of chlorophenyl derivatives . These properties would be relevant to consider when analyzing this compound.
Aplicaciones Científicas De Investigación
Spectroscopic Characterization and Polymorphism
A study on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride used spectroscopic and diffractometric techniques to characterize two polymorphic forms. This demonstrates the importance of such techniques in identifying and characterizing polymorphs of pharmaceutical compounds, which could be applicable for studying 3-(4-Chlorophenyl)-2-oxochromen-7-yl propanoate to understand its solid-state properties and potential pharmaceutical applications (Vogt et al., 2013).
Molecular Docking and Antimicrobial Activity
Another aspect of scientific research on similar compounds includes the use of molecular docking and quantum chemical calculations to assess biological activities, such as antimicrobial and anticancer properties. For example, studies have synthesized and characterized compounds, analyzing their structure-activity relationships and potential as therapeutic agents through molecular docking against various biological targets. This approach could be applied to this compound to explore its potential biological activities and mechanisms of action (Sivakumar et al., 2021).
Advanced Oxidation Processes for Environmental Remediation
Research on chromate-induced activation of hydrogen peroxide for oxidative degradation of aqueous organic pollutants has demonstrated the potential of such chemical processes in treating contaminated water. While this study focuses on the degradation of 4-chlorophenol, it highlights the broader applicability of advanced oxidation processes in environmental remediation, which might be relevant for studying the degradation or transformation of this compound in environmental contexts (Bokare & Choi, 2010).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for 3-(4-Chlorophenyl)-2-oxochromen-7-yl propanoate.
Mode of Action
It is known that related compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, and antioxidant activities . This suggests that this compound may also influence a range of biochemical pathways.
Propiedades
IUPAC Name |
[3-(4-chlorophenyl)-2-oxochromen-7-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO4/c1-2-17(20)22-14-8-5-12-9-15(18(21)23-16(12)10-14)11-3-6-13(19)7-4-11/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEKNTNFTOSTRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2530710.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2530715.png)

![4-(6-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B2530717.png)

![Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B2530721.png)


![2-chloro-4-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2530726.png)
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2530727.png)
![3-Hydroxy-1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-4-one;hydrochloride](/img/structure/B2530729.png)
